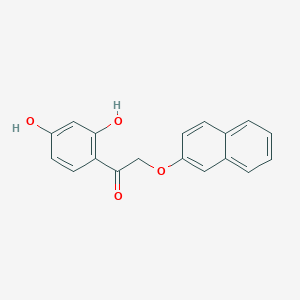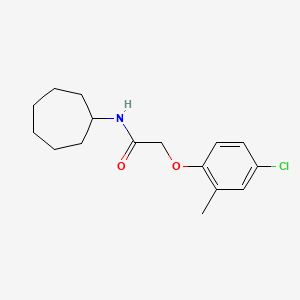
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme, thereby preventing its activation. PKC plays a crucial role in various cellular processes by phosphorylating target proteins. Inhibition of PKC by this compound leads to a decrease in the phosphorylation of target proteins, resulting in the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Additionally, this compound has been shown to regulate the expression of various genes involved in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide is its high potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. Additionally, this compound is a reversible inhibitor, which allows for the study of the role of PKC in various cellular processes. One of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the role of PKC in the development of other diseases, such as cardiovascular diseases and diabetes. Additionally, the use of this compound in combination with other anticancer drugs may lead to the development of more effective cancer therapies.
合成方法
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide can be synthesized using a two-step reaction. The first step involves the reaction of 3-chloro-2-methylphenylamine with 1-naphthylacetyl chloride in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-1-naphthylacetamide. The second step involves the reaction of N-(3-chloro-2-methylphenyl)-1-naphthylacetamide with acryloyl chloride in the presence of triethylamine to yield this compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been used to study the role of PKC in various cellular processes, including cell migration, invasion, and apoptosis. Additionally, this compound has been used to investigate the signaling pathways involved in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-18(21)10-5-11-19(14)22-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRMRGCWEULTRD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-furyl)-3-phenylpropanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597182.png)
![(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597189.png)
![2-[(tetrahydro-2-furanylmethyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597194.png)
![ethyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B5597198.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)
![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)
![5-[(2-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5597219.png)
![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)
![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)
![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)

